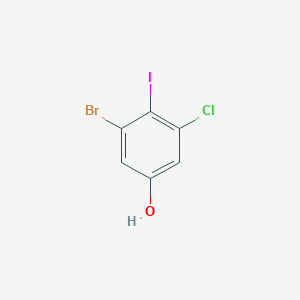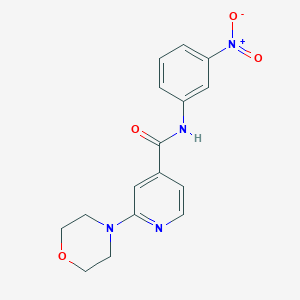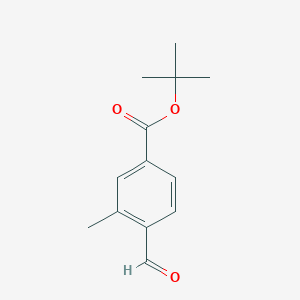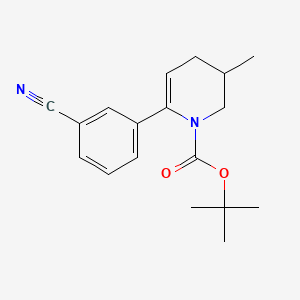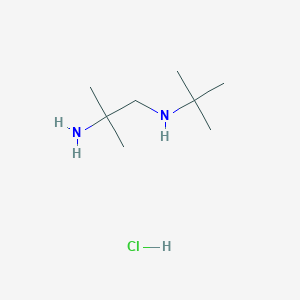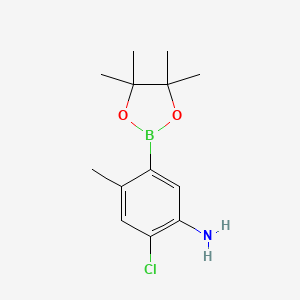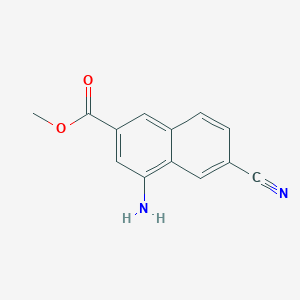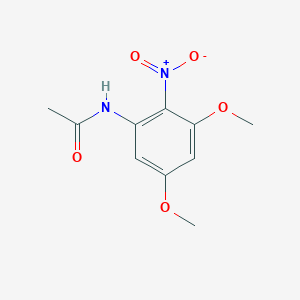
N-(3,5-dimethoxy-2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxy-2-nitrophenyl)acetamide is an organic compound with the molecular formula C10H12N2O5 It is characterized by the presence of a nitro group (-NO2) and two methoxy groups (-OCH3) attached to a phenyl ring, along with an acetamide group (-NHCOCH3)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxy-2-nitrophenyl)acetamide typically involves the nitration of a precursor compound followed by acetylation. One common method starts with the nitration of 3,5-dimethoxyaniline to form 3,5-dimethoxy-2-nitroaniline. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
N-(3,5-dimethoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 3,5-dimethoxy-2-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,5-dimethoxy-2-nitroaniline and acetic acid.
科学研究应用
N-(3,5-dimethoxy-2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(3,5-dimethoxy-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and interaction with biological targets .
相似化合物的比较
Similar Compounds
N-(3-nitrophenyl)acetamide: Lacks the methoxy groups, which may result in different chemical and biological properties.
N-(3,4-dimethoxyphenyl)acetamide: Similar structure but with methoxy groups in different positions, affecting its reactivity and applications.
N-(2-hydroxy-5-nitrophenyl)acetamide:
Uniqueness
N-(3,5-dimethoxy-2-nitrophenyl)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and nitro groups on the phenyl ring provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various chemical transformations and applications.
属性
分子式 |
C10H12N2O5 |
|---|---|
分子量 |
240.21 g/mol |
IUPAC 名称 |
N-(3,5-dimethoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O5/c1-6(13)11-8-4-7(16-2)5-9(17-3)10(8)12(14)15/h4-5H,1-3H3,(H,11,13) |
InChI 键 |
MBENASGEXLZMFP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C(=CC(=C1)OC)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


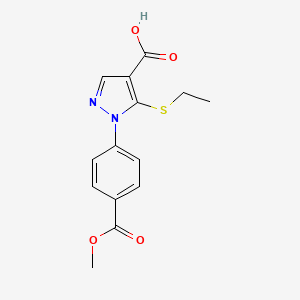
![6'-Bromospiro[cyclopropane-1,3'-isochromane]-8'-carbaldehyde](/img/structure/B13933564.png)
![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl-](/img/structure/B13933568.png)
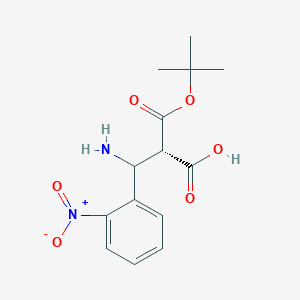
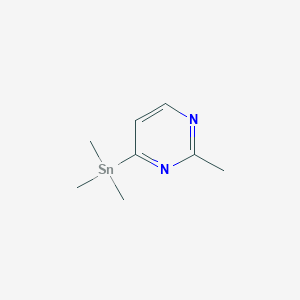
![N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide]](/img/structure/B13933581.png)
![5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13933584.png)
